Isoverbascoside

Übersicht

Beschreibung

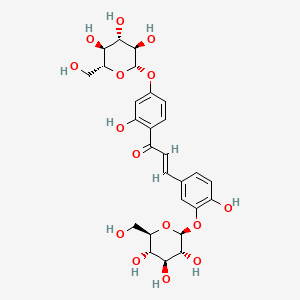

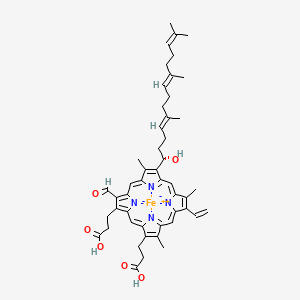

Isoacteoside ist ein Phenylethanoidglykosid, eine Art von Naturstoff, der in verschiedenen Pflanzen vorkommt. Es ist bekannt für seine entzündungshemmenden, antioxidativen und neuroprotektiven Eigenschaften. Isoacteoside ist strukturell ähnlich dem Acteoside, einem weiteren Phenylethanoidglykosid, unterscheidet sich jedoch in der Anordnung seiner molekularen Komponenten .

Wissenschaftliche Forschungsanwendungen

Isoacteoside hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: Isoacteoside wird aufgrund seiner wohltuenden Eigenschaften bei der Entwicklung von Naturheilprodukten und Nahrungsergänzungsmitteln verwendet.

Wirkmechanismus

Isoacteoside übt seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege aus:

Entzündungshemmend: Isoacteoside blockiert die Dimerisierung des Toll-like-Rezeptors 4 (TLR4), der die MyD88–TAK1–NF-κB/MAPK-Signalwege und den TRIF-Weg aktiviert. Dies führt zur Unterdrückung von proinflammatorischen Zytokinen wie Tumornekrosefaktor-α, Interleukin-6 und Interleukin-1β.

Wirkmechanismus

Target of Action

Isoacteoside’s primary targets include Toll-Like Receptor 4 (TLR4), Sirtuins 1 (SIRT1), Nuclear Factor Erythroid 2 Related Factor 2 (Nrf2), Nuclear Factor-κB (NF-κB), and Nucleotide-binding Oligomerization Domain-like Receptor Protein 3 (NLRP3) . These targets play crucial roles in inflammatory responses, oxidative stress, and cellular signaling pathways .

Mode of Action

Isoacteoside interacts with its targets to modulate their activity. It blocks TLR4 dimerization, which in turn reduces the recruitment of MyD88 and TIR-domain-containing adapter-inducing interferon-β (TRIF) and the phosphorylation of TGF-β-activated kinase-1 (TAK1) . This interaction disrupts the activation of the MyD88–TAK1–NF-κB/MAPK signaling cascades and TRIF pathway .

Biochemical Pathways

Isoacteoside affects several biochemical pathways. It activates the SIRT1/Nrf2 antioxidant signaling pathway and inhibits the NF-κB/NLRP3 pathway . By doing so, it modulates the expression of various genes and proteins involved in inflammation and oxidative stress .

Pharmacokinetics

It has been suggested that isoacteoside has good druggability , indicating that it may have favorable pharmacokinetic properties that allow it to reach its targets in the body effectively.

Result of Action

Isoacteoside’s action results in various molecular and cellular effects. It suppresses the expression of COX-2, iNOS, TNF-α, IL-6, and IL-1 . It also attenuates lipid peroxidative markers and enhances endogenous antioxidants in lung tissues . In addition, it has been shown to ameliorate lipopolysaccharide-induced lung injury and pulmonary edema .

Action Environment

It’s known that the efficacy of isoacteoside can be influenced by the presence of other compounds in the plant extracts where it is found

Biochemische Analyse

Biochemical Properties

Isoverbascoside plays a crucial role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It exhibits significant inhibition of advanced glycation end products (AGEs) formation with IC50 values ranging from 4.6 to 25.7 μM . This compound interacts with enzymes such as cytochrome P450, where it shows weak inhibitory potency against CYP1A2 and CYP1B1 with IC50 values of 83 μM and 86 μM, respectively . Additionally, it has been found to scavenge free radicals and inhibit lipid peroxidation, showcasing its antioxidant capabilities .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to reduce intracellular reactive oxygen species and attenuate collagen I expression in transforming growth factor-β1 (TGF-β1)-induced murine lung fibroblasts . This compound also influences cell signaling pathways by inhibiting the phosphorylation of Smad2/3 and ERK/p38 mitogen-activated protein kinases (MAPKs) . Furthermore, it has demonstrated protective effects against hydrogen peroxide-induced lipid peroxidation in V79-4 cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules and inhibits enzyme activity, such as the inhibition of cytochrome P450 enzymes . This compound also modulates gene expression by downregulating the Smad/non-Smad signaling pathways in TGF-β1-induced cells . Additionally, it forms complexes with human serum albumin, altering its conformation and interaction with other molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It exhibits stability and maintains its biological activity under various conditions . Long-term studies have shown that this compound can sustain its antioxidant and anti-inflammatory effects over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is well-tolerated at various doses, with no significant toxic effects observed . At higher doses, potential adverse effects such as cytotoxicity and changes in biochemical parameters may occur

Metabolic Pathways

This compound is involved in several metabolic pathways, including the shikimate and cinnamate pathways . It interacts with enzymes such as cytochrome P450 and undergoes methylation, sulfation, and glucuronidation . These metabolic processes influence the bioavailability and activity of this compound, affecting its overall efficacy and therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . This compound’s localization and distribution are influenced by its interactions with cellular membranes and transport proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and interacts with various organelles, including the endoplasmic reticulum and mitochondria . This compound’s targeting signals and post-translational modifications play a crucial role in directing it to specific compartments, influencing its biological effects .

Vorbereitungsmethoden

Isoacteoside kann aus Pflanzen wie Cistanche deserticola und Monochasma savatieri extrahiert werden. Der Extraktionsprozess beinhaltet typischerweise die Hochgeschwindigkeits-Gegenstromchromatographie (HSCCC) unter Verwendung eines Zweiphasensolvent-Systems, das aus Ethylacetat, n-Butanol, Ethanol und Wasser besteht . Zusätzlich kann Isoacteoside mit Hilfe der Online-Extraktion-Quadrupol-Flugzeit-Tandem-Massenspektrometrie (OLE-QTOF-MS/MS) quantifiziert werden, die eine schnelle Extraktion und Analyse isomerer Verbindungen ermöglicht .

Analyse Chemischer Reaktionen

Isoacteoside unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Isoacteoside kann unter bestimmten Bedingungen zu seinen entsprechenden Alkohol-Derivaten reduziert werden.

Substitution: Isoacteoside kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

Isoacteoside ist strukturell ähnlich dem Acteoside, einem weiteren Phenylethanoidglykosid. Beide Verbindungen zeigen ähnliche biologische Aktivitäten, wie z. B. antioxidative und entzündungshemmende Wirkungen. Isoacteoside hat sich als überlegen in Bezug auf die Verbesserung des Gedächtnisses und die zellschützende Wirkung im Vergleich zu Acteoside erwiesen . Weitere ähnliche Verbindungen sind Syringalid A 3’-α-L-Rhamnopyranosid und 2’-Acetylacteoside, die ebenfalls zur Familie der Phenylethanoidglykoside gehören .

Die einzigartige molekulare Struktur und die starken biologischen Aktivitäten von Isoacteoside machen es zu einer wertvollen Verbindung für verschiedene wissenschaftliche Forschungs- und industrielle Anwendungen.

Eigenschaften

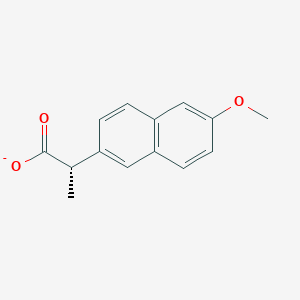

IUPAC Name |

[(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O15/c1-13-22(35)24(37)25(38)29(42-13)44-27-23(36)20(12-41-21(34)7-4-14-2-5-16(30)18(32)10-14)43-28(26(27)39)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27-,28+,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMHEHXNBNCPCI-QEOJJFGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)O)O)COC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OCCC3=CC(=C(C=C3)O)O)COC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317837 | |

| Record name | Isoacteoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61303-13-7 | |

| Record name | Isoacteoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61303-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoacteoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061303137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | iso-acteoside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoacteoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOACTEOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/588LJK42AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-oxo-2-benzo[f][1]benzopyranyl)acetamide](/img/structure/B1238456.png)

![4-(4-Morpholinyl)-3-nitrobenzoic acid 2-[3-(cyanomethyl)-4-methyl-5-thiazol-3-iumyl]ethyl ester](/img/structure/B1238457.png)

![2-[3-(1-Benzotriazolylmethyl)-4-methoxyphenyl]-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one](/img/structure/B1238458.png)

![3-Azabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B1238460.png)